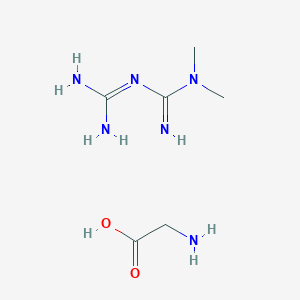

2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metformin Glycinate (CAS 121369-64-0): Next-Generation Biguanide Salt for Enhanced Metabolic Control

Metformin glycinate (CAS 121369-64-0) is an advanced biguanide salt combining the 1,1-dimethylbiguanide core with a glycine counterion. Designed to overcome the pharmacokinetic and tolerability limitations of the ubiquitous metformin hydrochloride, this glycinate salt acts as a potent AMP-activated protein kinase (AMPK) activator with a highly optimized absorption profile. By pairing the biguanide active moiety with an amino acid, the compound achieves enhanced aqueous solubility, rapid gastrointestinal absorption, and a distinct pharmacokinetic trajectory. In pharmaceutical procurement and formulation development, metformin glycinate serves as a premium active pharmaceutical ingredient (API) for next-generation antihyperglycemic therapies, offering superior bioavailability and a broadened therapeutic window for patients with complex metabolic and inflammatory comorbidities [1].

While metformin hydrochloride remains the industry standard baseline, its generic substitution in advanced formulations is severely limited by incomplete absorption and significant gastrointestinal toxicity, which compromises compliance in up to 30% of patients. Substituting metformin glycinate with the standard hydrochloride salt fails to replicate the accelerated absorption kinetics and the specific, statistically significant reduction in systemic inflammatory mediators (such as leptin and resistin) observed exclusively with the glycinate form at equimolar dosing. Furthermore, the hydrochloride salt lacks the dual-action immunomodulatory benefits demonstrated in recent viral load reduction studies, making the glycinate salt uniquely suited for specialized metabolic and respiratory comorbidity formulations where standard metformin exhibits suboptimal tolerability and efficacy [1].

Enhanced Systemic Bioavailability and Absorption Kinetics

Metformin glycinate demonstrates a significantly improved pharmacokinetic profile compared to the standard hydrochloride salt. Clinical and preclinical pharmacokinetic assessments indicate that the glycinate salt achieves a greater rate and extent of systemic absorption. This allows formulators to achieve target plasma concentrations more reliably, overcoming the saturable and incomplete absorption pathways that restrict standard metformin hydrochloride and lead to lower systemic availability [1].

| Evidence Dimension | Pharmacokinetic absorption profile |

| Target Compound Data | Rapid absorption and higher plasma concentrations |

| Comparator Or Baseline | Metformin hydrochloride (Slower, saturable absorption) |

| Quantified Difference | Superior bioavailability and faster absorption kinetics |

| Conditions | In vivo pharmacokinetic profiling |

Higher bioavailability allows for more predictable dosing, reduced unabsorbed drug in the gut, and improved formulation efficiency for oral solid dose manufacturing.

Superior Normalization of Inflammatory Mediators

In a 12-month double-blind clinical trial comparing equimolar doses of metformin glycinate (2101.2 mg/day) and metformin hydrochloride (1700 mg/day), the glycinate salt demonstrated superior control over pro-inflammatory adipokines. After six months of treatment, 91% of patients receiving metformin glycinate achieved normal leptin levels, compared to only 76% in the hydrochloride group (p=0.022). Additionally, the glycinate cohort exhibited a statistically significant improvement in insulin resistance reduction as measured by the QUICKI index (p=0.040) [1].

| Evidence Dimension | Normalization of serum leptin levels at 6 months |

| Target Compound Data | 91% of patients achieved normal levels |

| Comparator Or Baseline | Metformin hydrochloride (76% of patients) |

| Quantified Difference | 15% absolute improvement (p=0.022) |

| Conditions | 12-month randomized, double-blind, multicenter clinical trial in T2DM patients |

Procuring the glycinate salt provides a measurable clinical advantage in formulations targeting metabolic syndrome with underlying chronic inflammation.

Improved Gastrointestinal Safety and Tolerability Profile

The primary barrier to patient compliance and high-dose formulation with standard biguanides is gastrointestinal distress. In direct comparative trials, metformin glycinate exhibited a statistically significant reduction in treatment-emergent adverse events compared to metformin hydrochloride (p=0.03). This improved safety profile is attributed to the enhanced absorption of the glycinate salt, which leaves less unabsorbed active pharmaceutical ingredient in the lower intestine to cause osmotic diarrhea and microbiome disruption [1].

| Evidence Dimension | Incidence of treatment-emergent adverse events |

| Target Compound Data | Significantly lower adverse event rate |

| Comparator Or Baseline | Metformin hydrochloride (Higher adverse event rate) |

| Quantified Difference | Statistically significant reduction (p=0.03) |

| Conditions | 12-month double-blind clinical evaluation in T2DM patients |

Enhanced tolerability directly translates to higher patient compliance and allows for the development of higher-dose or immediate-release formulations without the standard gastrointestinal penalty.

Viral Replication Inhibition in Respiratory Comorbidities

Beyond glycemic control, metformin glycinate has demonstrated unique efficacy in reducing viral loads in patients with metabolic comorbidities. In vitro models and Phase IIb clinical trials showed that metformin glycinate effectively inhibited SARS-CoV-2 viral replication 48 hours post-treatment without cytotoxicity. Clinically, diabetic patients infected with SARS-CoV-2 treated with metformin glycinate required less oxygen and showed a significant reduction in viral load after just 3.3 days of treatment, a dual-action benefit not fully replicated by standard metformin regimens [1].

| Evidence Dimension | Viral load reduction and oxygen requirement |

| Target Compound Data | Significant viral load reduction at 3.3 days and lower oxygen requirement |

| Comparator Or Baseline | Control diabetic patients (Standard therapy) |

| Quantified Difference | Accelerated viral clearance and reduced respiratory support needs |

| Conditions | Phase IIb clinical trial and in vitro viral replication models (SARS-CoV-2) |

This makes metformin glycinate a high-priority candidate for specialized therapeutic formulations targeting diabetic patients at high risk for severe respiratory infections.

Development of High-Tolerability Antihyperglycemic Formulations

Due to its superior gastrointestinal safety profile and enhanced bioavailability, metformin glycinate is the ideal API for developing next-generation oral antidiabetic medications where standard metformin hydrochloride causes prohibitive adverse events [1].

Dual-Action Metabolic and Anti-Inflammatory Therapeutics

The compound's proven ability to normalize leptin and resistin levels more effectively than the hydrochloride salt makes it the preferred choice for formulations targeting metabolic syndrome accompanied by chronic systemic inflammation [2].

Drug Repurposing for Viral Respiratory Comorbidities

Given its demonstrated efficacy in reducing SARS-CoV-2 viral replication and lowering oxygen requirements in diabetic patients, metformin glycinate is a prime candidate for clinical research and procurement in infectious disease programs targeting high-risk metabolic populations [3].

References

- [1] US Patent 11185516B2: Metformin glycinate, pharmaceutical compositions comprising the same, and methods of using the same.

- [2] González-Canudas J, et al. 146-LB: Efficacy and Safety of Metformin Glycinate vs. Metformin Hydrochloride in Metabolic Control and Inflammatory Mediators in Type 2 Diabetes Mellitus Patients (T2DM). Diabetes 2019;68(Supplement_1):146-LB.

- [3] Ventura-López C, et al. Treatment with metformin glycinate reduces SARS-CoV-2 viral load: An in vitro model and randomized, double-blind, Phase IIb clinical trial. Biomed Pharmacother. 2022;152:113223.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4